MyD88-IN-1 -

MyD88-IN-1

Catalog Number: EVT-10993556
CAS Number:
Molecular Formula: C23H24N6O7S
Molecular Weight: 528.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MyD88-IN-1 is classified as an immunomodulatory compound. It is synthesized through chemical methods aimed at inhibiting the function of MyD88, thereby modulating the immune response. The development of this compound is rooted in research that seeks to understand and manipulate immune signaling pathways for therapeutic benefits.

Synthesis Analysis

Methods and Technical Details

The synthesis of MyD88-IN-1 typically involves organic synthesis techniques, including:

  1. Reagent Selection: Choosing appropriate starting materials that can be transformed into the desired structure.
  2. Reaction Conditions: Optimizing temperature, solvent, and time to maximize yield and purity.
  3. Purification Techniques: Employing chromatography methods such as high-performance liquid chromatography (HPLC) to isolate the final product from by-products.

Specific synthetic routes may vary, but they often involve multi-step reactions that include functional group transformations and coupling reactions to achieve the final compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of MyD88-IN-1 features specific functional groups that interact with the MyD88 protein. While detailed crystallographic data may not be publicly available, computational modeling and structure-activity relationship studies suggest that MyD88-IN-1 binds to the TIR domain of MyD88. This binding inhibits its interaction with downstream signaling molecules.

Key structural characteristics include:

  • Molecular Formula: Typically represented as CxHyNz (exact values depend on the specific derivative).
  • Molecular Weight: Varies based on the specific synthesis pathway.

The 3D conformation can be modeled using software like PyMOL or Chimera to visualize potential binding interactions.

Chemical Reactions Analysis

Reactions and Technical Details

MyD88-IN-1 undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Where nucleophiles attack electrophilic centers in precursor molecules.
  2. Coupling Reactions: To form complex structures through bond formation between two reactants.
  3. Deprotection Steps: If protecting groups are used during synthesis, they must be removed at some stage.

These reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure completion and purity.

Mechanism of Action

Process and Data

The mechanism of action for MyD88-IN-1 involves its binding to the TIR domain of MyD88, preventing its interaction with Toll-like receptors and interleukin-1 receptors. This inhibition disrupts the downstream signaling cascade that leads to:

  • Activation of nuclear factor-kappa B (NF-kB)
  • Production of pro-inflammatory cytokines
  • Modulation of immune responses

Research indicates that by inhibiting MyD88, MyD88-IN-1 can reduce inflammation and alter immune responses in various disease models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MyD88-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with varying solubility in water depending on its specific structure.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies often assess degradation rates.
  • Melting Point: Determined through differential scanning calorimetry (DSC) or similar techniques.

These properties are essential for understanding how MyD88-IN-1 behaves in biological systems.

Applications

Scientific Uses

MyD88-IN-1 has potential applications in several areas:

  1. Cancer Therapy: By inhibiting MyD88, it may reduce tumor-associated inflammation and enhance anti-tumor immunity.
  2. Autoimmune Diseases: It could modulate aberrant immune responses characteristic of conditions like rheumatoid arthritis or lupus.
  3. Infectious Diseases: Targeting MyD88 may help control excessive inflammatory responses during infections.

Research continues to explore these applications through preclinical studies and clinical trials aimed at validating its efficacy and safety profiles.

Molecular Targeting Mechanisms

Toll/Interleukin-1 Receptor Domain Homo-Dimerization Inhibition

MyD88-IN-1 disrupts Toll/Interleukin-1 Receptor domain homodimerization, a prerequisite for initiating myeloid differentiation primary response protein 88-dependent signaling cascades.

Steric Hindrance of BB-Loop Interactions

MyD88-IN-1 sterically obstructs the BB-loop (residues 196–202) within the Toll/Interleukin-1 Receptor domain, preventing critical protein-protein interactions. The BB-loop facilitates homotypic Toll/Interleukin-1 Receptor–Toll/Interleukin-1 Receptor binding between myeloid differentiation primary response protein 88 monomers and with receptor complexes. MyD88-IN-1 mimics the conserved (F/Y)-(V/L/I)-(P/G) tripeptide motif of this loop, competitively occupying the interaction interface. Structural analyses confirm that this blockade reduces dimerization efficiency by >80% in Toll-like receptor 4 and Toll-like receptor 9 pathways, thereby inhibiting downstream nuclear factor kappa-light-chain-enhancer of activated B cells activation [4] [6].

Table 1: Impact of MyD88-IN-1 on BB-Loop-Mediated Dimerization

ParameterControlMyD88-IN-1 TreatedReduction (%)
Dimerization affinity (Kd)15 nM>100 nM85%
NF-κB activation (relative)100%22% ± 3%78%
Interferon-β suppressionBaseline3.8-fold increaseN/A

Disruption of Myddosome Assembly Kinetics

MyD88-IN-1 delays nucleation of the myddosome—a helical oligomeric complex comprising six myeloid differentiation primary response protein 88 death domains, four interleukin-1 receptor-associated kinase 4 death domains, and four interleukin-1 receptor-associated kinase 2 death domains. Kinetic studies demonstrate a 40–60% decrease in complex assembly rate due to impaired death domain oligomerization. This disruption decouples interleukin-1 receptor-associated kinase 4 activation from upstream Toll-like receptor engagement, abrogating interleukin-1 receptor-associated kinase phosphorylation and subsequent nuclear factor kappa-light-chain-enhancer of activated B cells translocation. Single-molecule imaging reveals fragmented myddosome structures in treated cells, corroborating this mechanism [2] [8].

Adaptor Protein Recruitment Modulation

MyD88-IN-1 allosterically modulates binding interfaces to interfere with adaptor protein recruitment.

Competitive Binding with Myeloid Differentiation Primary Response Protein 88 Adaptor-Like/Toll/Interleukin-1 Receptor Domain-Containing Adaptor Protein

The inhibitor disrupts myeloid differentiation primary response protein 88 binding to myeloid differentiation primary response protein 88 adaptor-like (also termed Toll/Interleukin-1 Receptor domain-containing adaptor protein), a membrane-tethered adaptor critical for Toll-like receptor 4 and Toll-like receptor 2 signaling. Surface plasmon resonance confirms MyD88-IN-1 reduces myeloid differentiation primary response protein 88/myeloid differentiation primary response protein 88 adaptor-like affinity by 70% through binding at the Toll/Interleukin-1 Receptor domain dimer interface. Consequently, Toll-like receptor 4 fails to recruit myeloid differentiation primary response protein 88 to lipid raft microdomains, mislocalizing downstream signaling machinery. This is quantified by a 90% decrease in co-immunoprecipitation efficiency in macrophage lysates [6] [8].

Attenuation of Toll-Like Receptor 4-MyD88 Signalosome Formation

MyD88-IN-1 prevents higher-order clustering of Toll-like receptor 4–myeloid differentiation primary response protein 88 signalosomes. Super-resolution microscopy shows reduced formation of Toll-like receptor 4 puncta (from 25 ± 3 puncta/cell to 6 ± 2 puncta/cell) upon lipopolysaccharide stimulation. The inhibitor destabilizes receptor-adaptor interactions by inducing conformational strain in myeloid differentiation primary response protein 88, decreasing avidity for Toll-like receptor 4 Toll/Interleukin-1 Receptor domains. This attenuates signalosome stability and prolongs complex disassembly kinetics by 3-fold, effectively desensitizing cells to Toll-like receptor 4 agonists [4] [6].

Table 2: MyD88-IN-1 Effects on Toll-Like Receptor 4 Signalosome Dynamics

ParameterLipopolysaccharide OnlyLipopolysaccharide + MyD88-IN-1
Signalosome size (nm)150 ± 2085 ± 15
Signalosome half-life (min)45 ± 515 ± 3
Tumor necrosis factor-α secretion100%28% ± 4%

Allosteric Regulation of Death Domain Interactions

MyD88-IN-1 induces long-range conformational changes that propagate from the Toll/Interleukin-1 Receptor domain to the death domain.

Interleukin-1 Receptor-Associated Kinase 4 Kinase Recruitment Inhibition

The inhibitor alters the death domain oligomerization surface, reducing interleukin-1 receptor-associated kinase 4 recruitment by 60–75%. Molecular dynamics simulations reveal that MyD88-IN-1 binding induces a 15° rotation in the death domain helical core, sterically occluding the interleukin-1 receptor-associated kinase 4 binding pocket. This disrupts death domain–death domain interactions between myeloid differentiation primary response protein 88 and interleukin-1 receptor-associated kinase 4, delaying interleukin-1 receptor-associated kinase 4 phosphorylation and subsequent myddosome maturation. Functional validation shows a dose-dependent decrease in interleukin-1 receptor-associated kinase 4 kinase activity (IC50 = 1.7 μM) and reduced tumor necrosis factor receptor-associated factor 6 ubiquitination in treated cells [2] [8].

Table 3: Allosteric Effects on Death Domain Assembly

Assembly MetricUntreatedMyD88-IN-1 Treated
Interleukin-1 receptor-associated kinase 4 recruitment100%32% ± 6%
Myddosome completion rate100%41% ± 8%
Nuclear factor kappa-light-chain-enhancer of activated B cells translocation delayNone45 ± 7 minutes

Properties

Product Name

MyD88-IN-1

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-nitro-4-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]benzenesulfonamide

Molecular Formula

C23H24N6O7S

Molecular Weight

528.5 g/mol

InChI

InChI=1S/C23H24N6O7S/c1-36-23-8-5-18(15-24-23)25-37(34,35)20-6-7-21(22(14-20)29(32)33)27-11-9-26(10-12-27)16-17-3-2-4-19(13-17)28(30)31/h2-8,13-15,25H,9-12,16H2,1H3

InChI Key

LDKDGYNCHLGOIP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC(=CC=C4)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.